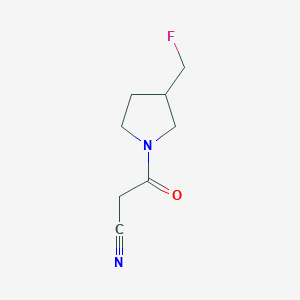

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Description

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a pyrrolidine ring substituted with a fluoromethyl group at the 3-position. Its structure comprises a central 3-oxopropanenitrile scaffold linked to a fluorinated heterocycle, which confers unique electronic and steric properties. The fluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a critical moiety for optimizing drug-like properties .

Properties

IUPAC Name |

3-[3-(fluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDFESSOOMFPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is commonly synthesized via intramolecular cyclization of amino alcohols or amino halides. A typical method involves:

- Starting from a suitable amino precursor (e.g., 3-aminopropanol derivatives).

- Cyclization under basic or acidic conditions to form the saturated pyrrolidine ring.

Alternatively, palladium-catalyzed coupling reactions can be employed to introduce pyrrolidine rings onto aromatic or aliphatic backbones, as seen in related pyrrolidine-containing compounds.

Attachment of the 3-Oxopropanenitrile Group

The 3-oxopropanenitrile moiety is introduced through nucleophilic substitution or condensation reactions:

- Reaction of pyrrolidine derivatives with 3-oxopropanenitrile precursors under conditions favoring substitution at the nitrogen atom.

- Use of coupling agents or catalysts to promote bond formation without affecting the nitrile or ketone functionalities.

Hydrolysis or further functionalization of the nitrile group is possible post-synthesis, depending on the target application.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol under base | Formation of pyrrolidine core |

| 2 | Fluoromethylation | Alkylation with fluoromethyl halide | Introduction of fluoromethyl substituent |

| 3 | Coupling with 3-oxopropanenitrile | Nucleophilic substitution under mild conditions | Formation of final compound 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile |

Research Findings and Optimization

- Fluoromethylation is best achieved under controlled temperature and stoichiometry to maximize yield and minimize side products.

- Use of palladium or copper catalysts can improve coupling efficiencies in pyrrolidine ring formation or functionalization steps.

- Protecting groups may be employed during synthesis to safeguard sensitive functional groups, particularly the nitrile and ketone moieties.

- The synthetic route allows for modifications to the pyrrolidine ring or side chains to explore structure-activity relationships in biological assays.

Scientific Research Applications

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

Impact of Fluorination

- Fluoromethyl vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated pyrrolidine derivatives (e.g., 3b in ). This enhances membrane permeability and metabolic stability, critical for CNS-targeting or orally bioavailable drugs .

- Fluorophenyl vs.

Heterocycle Variations

- Pyrrolidine vs. Piperidine : Piperidine-containing analogs (e.g., 3b , CAS 1050910-31-0 ) exhibit higher basicity and conformational flexibility due to the six-membered ring, which may alter binding kinetics in enzyme active sites compared to the five-membered pyrrolidine in the target compound.

- Spirocyclic Systems: Delgocitinib’s spirocyclic architecture introduces rigid 3D geometry, improving selectivity for immunomodulatory targets like JAK enzymes. The target compound’s simpler pyrrolidine lacks this rigidity, suggesting divergent therapeutic applications.

Electronic and Pharmacokinetic Profiles

- In contrast, the fluoromethyl group in the target compound offers moderate electron withdrawal with reduced steric hindrance.

- LogP Trends : Fluorinated derivatives generally exhibit higher LogP values (e.g., 2.8 for CAS 1050910-31-0 vs. ~1.2 for the target compound), indicating that additional hydrophobic groups (e.g., trifluoromethylpyridine) significantly increase lipophilicity.

Biological Activity

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing from various scientific sources.

- Molecular Formula : C13H14FN2O

- Molecular Weight : 234.26 g/mol

- CAS Number : 97035587

- Structure : The compound features a pyrrolidine ring substituted with a fluoromethyl group and a cyano group, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of research has focused on its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. Compounds that inhibit this enzyme have therapeutic potential in conditions such as diabetes and neurodegenerative diseases.

Table 1: Inhibitory Potency of this compound Against GSK-3β

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to the pyrrolidine ring or the introduction of different substituents can enhance or diminish its potency.

Key Findings:

- Fluoromethyl Substitution : The presence of the fluoromethyl group has been shown to increase lipophilicity and improve binding affinity to GSK-3β.

- Pyrrolidine Ring Modifications : Alterations to the nitrogen substituent in the pyrrolidine ring can lead to varying degrees of biological activity, indicating that specific steric and electronic properties are crucial for efficacy.

Case Studies

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases. For instance, a study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by modulating GSK-3β activity.

Case Study Summary: Neuroprotective Effects

- Study Design : Animal models were treated with varying doses of the compound.

- Outcome Measures : Cognitive function was assessed using maze tests, and biochemical markers were analyzed for neuroinflammation.

Results :

The treated groups showed significant improvements in cognitive function compared to controls, alongside reduced levels of inflammatory markers.

Q & A

Q. What are the optimal synthetic routes for 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be adjusted to enhance yield and purity?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key parameters for optimization include:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reaction rates but must be balanced against thermal decomposition risks .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethers (e.g., THF) may improve regioselectivity .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) or Lewis acids (e.g., ZnCl₂) can improve efficiency. Microwave-assisted synthesis has also been reported to reduce reaction times .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of the pyrrolidine ring, fluoromethyl group, and nitrile moiety. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₈H₁₀FN₂O), while fragmentation patterns identify functional groups .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Molecular Docking : Use software like AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics simulations .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Kᵢ) .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data obtained for this compound?

- 2D NMR Correlation Experiments : HSQC and HMBC distinguish overlapping signals and assign quaternary carbons .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrational modes, cross-validating experimental data .

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace reaction intermediates and clarify mechanistic pathways .

Q. How can steric and electronic effects of the fluoromethyl group influence the reactivity of this compound in chemical transformations?

- Steric Effects : The fluoromethyl group may hinder nucleophilic attack at the pyrrolidine nitrogen, favoring alternative reaction sites (e.g., nitrile or carbonyl groups) .

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating:

- Nucleophilic Substitution : SN2 reactions at the fluoromethyl carbon.

- Cyclization : Intramolecular attacks to form heterocycles under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.